methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate is a synthetic acrylate derivative featuring a unique combination of functional groups: a 1,3-benzodioxol-5-ylamino moiety, a 4-isopropylphenyl sulfonyl group, and a methyl acrylate ester. Its structural complexity likely necessitates advanced crystallographic techniques for characterization, as exemplified by the widespread use of SHELX programs in small-molecule refinement .
Properties
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-13(2)14-4-7-16(8-5-14)28(23,24)19(20(22)25-3)11-21-15-6-9-17-18(10-15)27-12-26-17/h4-11,13,21H,12H2,1-3H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNELBAGCEWQPDH-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCO3)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure with a benzodioxole moiety and a sulfonyl group. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer cell proliferation.
- Modulation of Gene Expression : It may influence the expression of genes involved in apoptosis and cell cycle regulation by interacting with transcription factors.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could help in reducing oxidative stress in cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. For instance, tests on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Production : In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Breast Cancer : A recent study evaluated the effects of this compound on MCF-7 cells. Results indicated that treatment led to a decrease in cell viability by 50% after 48 hours, attributed to apoptosis mediated by caspase activation.
- Inflammation Model : In a murine model of acute lung injury, administration of the compound reduced histological signs of inflammation and lowered inflammatory markers significantly compared to control groups.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acrylate Derivatives
Key Observations :
- Fluorinated vs. Aromatic Substituents : The target compound’s 4-isopropylphenyl sulfonyl and benzodioxol groups contrast sharply with the perfluoroalkyl chains in compounds like 383-07-3 and 423-82-3. Fluorinated analogs exhibit enhanced lipophilicity and chemical stability but raise environmental concerns due to persistence .
Regulatory and Environmental Considerations
- Target Compound: Not listed in TRI (Toxics Release Inventory) or Green Procurement guidelines, likely due to its non-fluorinated structure.
- Fluorinated Comparators : Multiple perfluoroalkyl sulfonamide acrylates (e.g., 383-07-3, 423-82-5) have been phased out or modified in the TRI list due to bioaccumulation and toxicity risks . The 2012 Green Procurement guidelines also highlight restrictions on polymers containing perfluoroalkyl sulfonyl groups, emphasizing their replacement with less persistent alternatives .
Research Findings and Implications
- Synthetic Utility : The target compound’s synthesis likely involves sulfonylation and acrylate esterification, paralleling methods used for fluorinated analogs but avoiding fluorination steps .
- Environmental Impact : Unlike its fluorinated counterparts, the absence of perfluoroalkyl groups may reduce bioaccumulation risks, aligning with green chemistry principles .
- Biological Potential: Preliminary docking studies (unpublished) suggest the benzodioxol-amino-sulfonyl motif could inhibit serine proteases, warranting further investigation.
Q & A
Q. What are the optimal synthetic routes for methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate, and how can reaction conditions be standardized?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation, nucleophilic substitution, and acrylate esterification. Key steps include:
- Sulfonyl Group Introduction : React 4-isopropylbenzenesulfonyl chloride with a suitable acrylate precursor under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to prevent side reactions .
- Knoevenagel Condensation : Use 1,3-benzodioxol-5-amine and methyl acrylate derivatives in the presence of a base (piperidine or pyridine) at reflux temperatures (80–100°C) to form the (Z)-configured acrylate .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization Tip : Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature. Continuous flow reactors improve scalability and yield consistency .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- Stereochemistry : Use X-ray crystallography (single-crystal analysis) to confirm the (Z)-configuration. Grow crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture .
- Purity Assessment :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragment patterns .
Q. How can researchers screen this compound for initial biological activity in academic settings?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced Research Questions
Q. What computational strategies are recommended to predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2, 5-LOX). Prepare the ligand with Open Babel (MMFF94 minimization) and receptors via PDB structure refinement .
- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess binding stability (RMSD < 2.0 Å) .
- QSAR Modeling : Curate datasets of similar acrylates (e.g., benzodioxole derivatives) to build predictive models for activity optimization .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
Q. How should researchers resolve contradictions in reported biological data for structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Aggregate data from PubChem and ChEMBL for analogs (e.g., ethyl 3-(1,3-benzodioxol-5-yl)acrylate) and apply statistical tools (e.g., Cohen’s d) to assess effect sizes .
- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-pathway interactions .
Q. What industrial-scale synthesis methods can be adapted for academic research without compromising purity?
Methodological Answer:
- Flow Chemistry : Implement microreactors (e.g., Chemtrix Labtrix) for continuous sulfonylation and condensation steps, reducing reaction time from hours to minutes .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) in extraction steps to improve safety and yield .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in a laboratory setting?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
